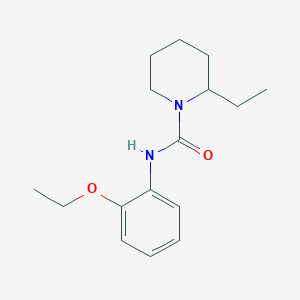![molecular formula C20H22F2N2O B5301294 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine](/img/structure/B5301294.png)
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine, also known as JNJ-40411813, is a novel compound that has been recently discovered and synthesized. It is a potent and selective antagonist of the dopamine D3 receptor, which is a promising target for the treatment of several neurological and psychiatric disorders.
Mecanismo De Acción
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine reduces the release of dopamine in this pathway, thereby modulating the reward and motivation circuits. This mechanism of action is thought to underlie the potential therapeutic effects of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the release of dopamine in the mesolimbic pathway, as well as to modulate the activity of other neurotransmitters, such as glutamate and GABA. 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has also been shown to improve behavioral outcomes in animal models of Parkinson's disease, schizophrenia, drug addiction, and depression, suggesting its potential therapeutic efficacy in these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its low solubility in aqueous solutions and its relatively low yield in the synthesis method.
Direcciones Futuras
There are several future directions for the research and development of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine. One potential direction is to further explore its therapeutic potential in animal models of neurological and psychiatric disorders, as well as to investigate its safety and efficacy in clinical trials. Another direction is to optimize the synthesis method of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine to improve its yield and scalability. Additionally, further research is needed to elucidate the exact mechanism of action of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine and to identify potential drug-drug interactions and side effects.
Métodos De Síntesis
The synthesis method of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine involves several steps, including the preparation of the precursor molecule, the coupling of the pyridine ring, and the final deprotection of the piperidine nitrogen. The precursor molecule is prepared by reacting 2,6-difluorophenylacetic acid with 1-methylpiperazine in the presence of a coupling reagent. The resulting intermediate is then coupled with 2-bromo-3-(2-oxoethyl)pyridine using a palladium-catalyzed cross-coupling reaction. The final deprotection of the piperidine nitrogen is achieved by treating the intermediate with trifluoroacetic acid. The overall yield of the synthesis method is around 20%.
Aplicaciones Científicas De Investigación
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, drug addiction, and depression. The dopamine D3 receptor is known to play a crucial role in the regulation of reward, motivation, and mood, making it an attractive target for drug development. 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has shown promising results in preclinical studies, demonstrating its ability to modulate dopamine signaling and improve behavioral outcomes in animal models of these disorders.
Propiedades
IUPAC Name |
1-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O/c21-18-6-1-7-19(22)17(18)9-8-15-5-3-11-24(14-15)20(25)12-16-4-2-10-23-13-16/h1-2,4,6-7,10,13,15H,3,5,8-9,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLAEMGZZVZXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)CCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{3-[2-(2,6-Difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5301221.png)
![1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole](/img/structure/B5301228.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(4-{3-[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenyl]-3-oxo-1-propen-1-yl}phenyl)benzamide](/img/structure/B5301237.png)
![1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)
![1-allyl-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5301244.png)
![methyl 4-{5-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5301258.png)
![7-acetyl-2-pyridin-4-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5301265.png)
![4-(5-methylpyridin-2-yl)-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B5301272.png)

![N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5301291.png)



![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)